![molecular formula C8H9N3 B151088 Imidazo[1,2-a]pyridin-6-ylmethanamine CAS No. 132213-03-7](/img/structure/B151088.png)
Imidazo[1,2-a]pyridin-6-ylmethanamine
描述
Imidazo[1,2-a]pyridin-6-ylmethanamine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery due to its ability to interact with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-6-ylmethanamine typically involves the condensation of 2-aminopyridine with aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide . This reaction is often carried out under mild conditions and can be catalyzed by various metal catalysts or even proceed under metal-free conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The use of environmentally benign solvents and catalysts is also a key consideration in industrial synthesis to ensure sustainability and reduce environmental impact .
化学反应分析
Types of Reactions
Imidazo[1,2-a]pyridin-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, halides, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives .
科学研究应用
Scientific Research Applications
Imidazo[1,2-a]pyridin-6-ylmethanamine has several notable applications across different scientific disciplines:
-
Medicinal Chemistry :
- Used as a scaffold for developing anticancer agents and PI3Kα inhibitors.
- Exhibits activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
- Biological Research :
- Pharmaceutical Development :
Case Study 1: Anticancer Activity
Recent studies have shown that derivatives of this compound effectively inhibit cell growth in cancer cell lines. For example:
- A derivative exhibited IC50 values as low as 1.96 µM against leukemia cell lines, indicating strong selectivity and potency .
Case Study 2: Antituberculosis Activity
Research highlighted the effectiveness of this compound against resistant strains of Mycobacterium tuberculosis:
- The compound's mechanism involves disrupting bacterial cell wall synthesis, contributing to its antibacterial efficacy .
Studies on the structure-activity relationship (SAR) indicate that modifications to the imidazopyridine scaffold can enhance biological activity:
作用机制
The mechanism of action of imidazo[1,2-a]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit enzymes such as phosphoinositide 3-kinase (PI3K) by binding to the active site and preventing substrate access . This inhibition can disrupt key signaling pathways involved in cell growth and survival, making these compounds potential anticancer agents .
相似化合物的比较
Imidazo[1,2-a]pyridin-6-ylmethanamine can be compared with other imidazopyridine derivatives such as:
Imidazo[1,2-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: Another isomer with different substitution patterns and biological properties.
Imidazo[4,5-b]pyridine: Known for its strong π-accepting character and applications in material science.
Each of these compounds has unique properties and applications, highlighting the versatility of the imidazopyridine scaffold in drug discovery and material science.
生物活性
Imidazo[1,2-a]pyridin-6-ylmethanamine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
Imidazo[1,2-a]pyridine derivatives are characterized by their nitrogen-containing heterocyclic structure, which confers various pharmacological properties. The compound has been identified as a "privileged scaffold" in drug discovery due to its ability to interact with multiple biological targets, particularly in the context of cancer therapy and enzyme inhibition .
Target Interaction:
this compound primarily targets the phosphoinositide 3-kinase (PI3K) pathway. By inhibiting PI3K activity, this compound can disrupt critical signaling pathways involved in cell growth and survival, making it a promising candidate for anticancer therapies .
Biochemical Pathways:
The inhibition of PI3K leads to alterations in downstream signaling cascades that regulate cellular processes such as proliferation, metabolism, and apoptosis. This mechanism underlies the compound's potential effectiveness against various tumor cell lines .
Anticancer Properties
Recent studies have demonstrated that this compound and its derivatives exhibit significant anticancer activity. For example:
- In Vitro Studies: Compounds derived from this compound showed submicromolar inhibitory effects against several cancer cell lines, including HeLa and other carcinoma types. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be below 150 µM, indicating potent cytotoxicity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
1a | HeLa | <150 |
1b | HeLa | 25 |
1c | HeLa | 100 |
Other Biological Activities
Beyond anticancer effects, this compound has been studied for various other pharmacological activities:
- Antimicrobial Activity: The compound has demonstrated efficacy against bacterial and fungal strains, contributing to its potential use in treating infections.
- Anti-inflammatory Effects: Research indicates that some derivatives can modulate inflammatory pathways, offering prospects for treating inflammatory diseases.
- CNS Activity: Certain analogs have shown promise as CNS-active agents, potentially impacting conditions such as anxiety and depression .
Case Study 1: Anticancer Efficacy
A study involving the synthesis of novel imidazo[1,2-a]pyridine derivatives evaluated their anticancer properties against KRAS G12C-mutated NCI-H358 cells. The compound I-11 emerged as a potent inhibitor with significant cytotoxic effects confirmed through molecular docking and biochemical assays .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of Rab geranylgeranyl transferase (RGGT) by phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine. The study found that specific substitutions at the C6 position significantly influenced inhibitory activity against RGGT in HeLa cells. Compounds with IC50 values ranging from 25 to 100 µM were identified as effective inhibitors .
属性
IUPAC Name |
imidazo[1,2-a]pyridin-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-1-2-8-10-3-4-11(8)6-7/h1-4,6H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXHRFPVDFQLNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564324 | |
Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132213-03-7 | |
Record name | 1-(Imidazo[1,2-a]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{imidazo[1,2-a]pyridin-6-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。